molecular formula C19H28N2O3 B3946787 ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate

ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate

Cat. No. B3946787
M. Wt: 332.4 g/mol
InChI Key: XVILRDKHULNENT-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylate derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate is not fully understood. However, studies suggest that it may act as a modulator of ion channels and receptors in the central nervous system. It may also interact with proteins and enzymes involved in inflammation and pain pathways.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been studied for its effects on cognitive function and memory. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate in lab experiments is its potential as a novel pharmacological agent. It may also have applications in drug discovery and development. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate. These include further studies on its mechanism of action, potential applications in neurodegenerative diseases, and interactions with proteins and enzymes. Additionally, research on its potential as a novel pharmacological agent and drug discovery and development is warranted.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a pharmacological agent and its interactions with proteins and enzymes.

Scientific Research Applications

Ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate has potential applications in various scientific research fields. In medicinal chemistry, it has been studied for its potential as an analgesic and anti-inflammatory agent. In pharmacology, it has been investigated for its effects on the central nervous system and as a potential treatment for neurodegenerative diseases. In biochemistry, it has been studied for its interactions with proteins and enzymes.

properties

IUPAC Name

ethyl 1-[3-(3,5-dimethylanilino)-3-oxopropyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-4-24-19(23)16-6-5-8-21(13-16)9-7-18(22)20-17-11-14(2)10-15(3)12-17/h10-12,16H,4-9,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVILRDKHULNENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate
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ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate
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ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate
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ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate
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ethyl 1-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate

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